Derivatized Analogs of 4-(2-Aminoethyl)benzenesulfonamide Core Demonstrate Superior Potency Against Tumor-Associated hCA IX and hCA XII Versus Clinical Sulfonamide Inhibitors
The 4-(2-aminoethyl)benzenesulfonamide core—the structural backbone of the target compound—has been validated as a privileged scaffold for developing potent and selective hCA IX/XII inhibitors. Six N⁴-substituted derivatives of this core (compounds 11–16) displayed K(I) values ranging from 5.9 to 10.7 nM against hCA IX, compared to clinically used sulfonamide CA inhibitors acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND), which exhibited K(I) values between 24 and 50 nM [1]. The most potent derivative (compound 11) achieved a K(I) of 5.9 nM against hCA IX and 4.3 nM against hCA XII, representing a 4–8-fold potency improvement over the clinical comparators.
| Evidence Dimension | hCA IX inhibition potency (K(I), nM) |
|---|---|
| Target Compound Data | 5.9–10.7 nM for six N⁴-substituted 4-(2-aminoethyl)benzenesulfonamide derivatives |
| Comparator Or Baseline | Acetazolamide (AAZ): 25 nM; Methazolamide (MZA): 27 nM; Ethoxzolamide (EZA): 34 nM; Dichlorophenamide (DCP): 50 nM; Indisulam (IND): 24 nM |
| Quantified Difference | 4–8-fold lower K(I) (higher potency) for the 4-(2-aminoethyl)benzenesulfonamide-derived compounds |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms; pH 7.5; 20 mM HEPES buffer; 20 mM Na₂SO₄ |
Why This Matters
Procurement of the target compound enables synthesis of analogs with a validated capacity to achieve low-nanomolar hCA IX/XII inhibition exceeding that of FDA-approved sulfonamide CA inhibitors.
- [1] Sławiński J, Brzozowski Z, Żołnowska B, Szafrański K, Pogorzelska A, Vullo D, Supuran CT. Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem. 2014;84:59-67. View Source
